Product packaging for Methyl 5-acetyl-2-ethoxybenzoate(Cat. No.:CAS No. 76310-74-2)

Methyl 5-acetyl-2-ethoxybenzoate

Cat. No.: B3153664
CAS No.: 76310-74-2
M. Wt: 222.24 g/mol
InChI Key: LZBJJCPKZLIKDB-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) Esters in Chemical Research

Substituted benzoate esters, the class of compounds to which Methyl 5-acetyl-2-ethoxybenzoate belongs, are a cornerstone of organic chemistry. Current time information in Bangalore, IN. These compounds are derivatives of benzoic acid and are characterized by the presence of one or more substituents on the benzene (B151609) ring. Current time information in Bangalore, IN. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. biomall.invulcanchem.com

In chemical research, substituted benzoate esters are investigated for a multitude of reasons:

Probing Reaction Mechanisms: They serve as model substrates for studying the kinetics and mechanisms of reactions like ester hydrolysis. vulcanchem.comweebly.com The electronic effects (electron-donating or electron-withdrawing) and steric hindrance of the ring substituents provide valuable data for understanding reaction pathways. vulcanchem.com

Catalysis Development: The synthesis of these esters is often a benchmark for testing the efficacy of new catalysts, such as solid acid catalysts, for esterification reactions. Current time information in Bangalore, IN.

Material Science and Fragrance: Many benzoate esters are known for their applications as solvents and their pleasant scents, leading to their use in the fragrance and food industries. Current time information in Bangalore, IN.

The hydrolytic stability of benzoate esters can be finely tuned by altering the substituents, a strategy that is particularly relevant in the design of compounds with specific metabolic fates. biomall.in

Significance of Functionalized Aromatic Esters as Synthetic Building Blocks

Functionalized aromatic esters are prized as versatile building blocks in synthetic organic chemistry. While traditionally viewed as stable and somewhat inert, modern catalytic methods have unlocked their potential for complex molecular construction. The ester group, once primarily seen as a protecting group or a simple derivative of a carboxylic acid, is now recognized as a reactive handle for advanced chemical transformations.

Transition-metal catalysis, particularly with palladium and nickel, has enabled novel reactions where the C(acyl)-O bond of the ester can be cleaved. This allows aromatic esters to participate in decarbonylative cross-coupling reactions, acting as aryl electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This modern approach offers an alternative to more traditional cross-coupling partners, leveraging the stability and widespread availability of aromatic esters.

Furthermore, the functional groups on the aromatic ring, such as the acetyl and ethoxy groups in this compound, provide additional sites for chemical modification. The acetyl group's ketone functionality and its adjacent alpha-protons can be readily transformed, for example, through halogenation, to create a highly reactive electrophilic site for nucleophilic substitution, a key strategy in building more complex molecular architectures.

Research Trajectories and Academic Relevance of this compound

The primary academic and industrial relevance of this compound stems from its role as a key intermediate in the synthesis of complex pharmaceutical molecules. Its specific substitution pattern is not coincidental but is precisely required for the construction of targeted active pharmaceutical ingredients (APIs).

The most prominent research application for this compound is as a precursor in the synthesis of long-acting beta-adrenoceptor agonists, such as Salmeterol. In the synthetic route to these drugs, this compound serves as a critical starting fragment. The acetyl group is typically modified, often via bromination, to create the highly reactive intermediate Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate . This bromoacetyl derivative then acts as an electrophilic anchor, allowing for the attachment of the amine-containing side chain that is characteristic of this class of bronchodilators.

The presence of this compound and its derivatives as named intermediates and potential impurities in pharmaceutical manufacturing highlights its direct and unambiguous connection to the production of important medicines. Its synthesis and purification are therefore of significant interest to process chemists in the pharmaceutical industry, who require high-purity starting materials to ensure the quality and safety of the final drug product. The study of this molecule is thus driven by a clear, application-oriented goal in medicinal chemistry and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B3153664 Methyl 5-acetyl-2-ethoxybenzoate CAS No. 76310-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetyl-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-16-11-6-5-9(8(2)13)7-10(11)12(14)15-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBJJCPKZLIKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Acetyl 2 Ethoxybenzoate and Its Structural Analogues

Strategies for Benzene (B151609) Ring Functionalization

The construction of Methyl 5-acetyl-2-ethoxybenzoate necessitates a multi-step approach involving the introduction of both an ethoxy and an acetyl group onto a benzoate (B1203000) precursor. The order and method of these functionalizations are critical for achieving the desired substitution pattern and high yields.

Alkylation Reactions for Ether Moiety Installation

The formation of the 2-ethoxy group is a crucial step, typically achieved through the alkylation of a corresponding hydroxybenzoate precursor. The Williamson ether synthesis is a widely employed and effective method for this transformation. vedantu.comwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. vedantu.combyjus.com

A direct and efficient route to this compound involves the O-alkylation of Methyl 5-acetyl-2-hydroxybenzoate. In a typical procedure, the hydroxybenzoate is treated with iodoethane (B44018) in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like 2-butanone. prepchem.com The mixture is heated under reflux to drive the reaction to completion. prepchem.com The potassium carbonate deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the electrophilic carbon of iodoethane in an SN2 reaction. vedantu.comwikipedia.org This process results in the formation of the desired ether linkage and potassium iodide as a byproduct. Workup typically involves removing the solvent, partitioning the residue between water and an organic solvent like ethyl acetate, and purifying the product by chromatography. prepchem.com A reported synthesis using this method achieved an 89% yield of this compound. prepchem.com

A similar strategy is employed in the synthesis of related compounds, such as the benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl (B1604629) chloride in the presence of a base and a catalyst in a polar solvent. google.com

The choice of alkylating agent and reaction conditions significantly impacts the efficiency and outcome of the O-alkylation reaction. While iodoethane is effective, other alkyl halides can also be used. vedantu.comprepchem.com The reactivity of alkyl halides in SN2 reactions generally follows the order I > Br > Cl. Therefore, iodoethane is often preferred for its higher reactivity. vedantu.comwikipedia.org

The selection of the base and solvent system is also critical. Strong bases like sodium hydride (NaH) or alkali metals (Na, K) can be used to generate the alkoxide, often in aprotic solvents like THF or DMF. vedantu.combyjus.com However, weaker bases like potassium carbonate are also effective, particularly with more reactive alkyl halides. prepchem.com Phase-transfer catalysts can be employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile. byjus.commdpi.com

The reaction temperature and duration are also important parameters to optimize. For instance, the synthesis of ethenzamide via O-alkylation of salicylamide (B354443) with ethyl iodide was carried out under reflux for several hours. mdpi.com The specific conditions, including temperature and reaction time, often require empirical optimization to maximize the yield and minimize side reactions. byjus.commasterorganicchemistry.com

Alkylating AgentBaseSolventTypical ConditionsAdvantagesDisadvantages
IodoethaneK₂CO₃2-ButanoneRefluxHigh reactivity, good yields. prepchem.comHigher cost compared to chlorides.
Ethyl BromideNaHTHFRoom temperature to refluxGood reactivity.NaH is moisture-sensitive.
Ethyl ChlorideNaOHEthanol (B145695)/Water with PTCElevated temperatureCost-effective.Lower reactivity, may require harsher conditions.

Acylation Methods for Acetyl Group Introduction

The introduction of the acetyl group is another key transformation, typically accomplished through a Friedel-Crafts acylation reaction. acgpubs.orgmasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution involves reacting the aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org

The direct acetylation of a substituted benzoate, such as methyl 2-ethoxybenzoate, can be used to introduce the acetyl group at the 5-position. The success of this reaction depends on the directing effects of the substituents already present on the benzene ring. libretexts.orglibretexts.org The ethoxy group is an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group. libretexts.orglibretexts.orgmasterorganicchemistry.com The combined influence of these groups directs the incoming acetyl group primarily to the position para to the activating ethoxy group, which is the desired 5-position.

Common acylating agents for this transformation include acetyl chloride or acetic anhydride. masterorganicchemistry.comorganic-chemistry.org Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are frequently used as catalysts. masterorganicchemistry.combeilstein-journals.org The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or carbon disulfide. One of the advantages of Friedel-Crafts acylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Achieving regioselectivity in the acylation of substituted benzenes is crucial for synthesizing the desired isomer. The directing effects of the existing substituents are the primary determinants of the position of acylation. libretexts.orglibretexts.org In the case of a precursor like methyl 2-ethoxybenzoate, the strongly activating and ortho-, para-directing ethoxy group will dominate over the deactivating and meta-directing ester group, leading to substitution at the para-position (position 5). libretexts.org

Various catalytic systems have been developed to enhance regioselectivity. For instance, solid acid catalysts like zeolites or metal oxides have been explored as environmentally benign alternatives to traditional Lewis acids. acs.org The choice of catalyst and reaction conditions can be fine-tuned to favor a specific isomer. For example, in the acylation of anisole, the use of certain catalysts can lead to high selectivity for the para-isomer. beilstein-journals.org The use of bulky catalysts can also influence regioselectivity by sterically hindering attack at the ortho positions.

Acylating AgentCatalystSubstrateKey OutcomeReference
Acetic AnhydrideHg[Co(SCN)₄]Substituted BenzenesEfficient and regioselective acetylation. acgpubs.org acgpubs.org
Acetic AnhydrideFeCl₃·6H₂O in TAAILsAnisoleRegioselective for the para-position. beilstein-journals.org beilstein-journals.org
EstersInBr₃ / Me₂HSiClArenesHigh regioselectivity and good yields under mild conditions. organic-chemistry.org organic-chemistry.org

Esterification and Transesterification Pathways

The formation of the ester functional group is a critical step in synthesizing benzoate derivatives. This can be achieved either by creating a new ester from a carboxylic acid (esterification) or by modifying an existing ester (transesterification).

The methyl ester group in compounds like this compound is typically introduced by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. truman.edu To achieve a high yield, the equilibrium must be shifted toward the product side. This is often accomplished by using a large excess of methanol or by removing the water that is formed during the reaction. truman.edubyjus.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which makes it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the methyl ester. masterorganicchemistry.com

Alternative methods include the use of solid acid catalysts, such as those based on zirconium, which can offer advantages in terms of separation and reusability. mdpi.com For instance, studies on various benzoic acids have shown that titanium-zirconium solid acids can effectively catalyze the direct condensation with methanol. mdpi.com

A primary and direct route to this compound is the esterification of 5-acetyl-2-ethoxybenzoic acid. bldpharm.com This precursor carboxylic acid already contains the necessary acetyl and ethoxy groups on the benzene ring. The reaction involves treating the carboxylic acid with methanol under acidic conditions.

A similar strategy is employed for structural analogues. For example, Methyl 2-methyl-4-acetylbenzoate is synthesized by the esterification of 2-methyl-4-acetylbenzoic acid. google.com In a laboratory setting, this conversion can achieve a very high yield, reportedly up to 99%, by heating the carboxylic acid in anhydrous methanol with a few drops of concentrated sulfuric acid as the catalyst. google.com

The general applicability of this method is a cornerstone of synthetic organic chemistry, allowing for the preparation of a wide array of benzoate esters from their corresponding carboxylic acids. The reaction conditions can be tailored based on the specific properties of the starting carboxylic acid. learncbse.in

Multi-Step Synthesis Design and Optimization

A key strategy in multi-step synthesis is the sequential transformation of functional groups. In the case of this compound, a common route starts with a precursor that already has some of the required features. A well-documented synthesis begins with Methyl 5-acetyl-2-hydroxybenzoate (also known as Methyl 5-acetylsalicylate). prepchem.comnih.gov

This starting material already contains the methyl ester and the acetyl group in the correct positions. The synthesis then proceeds with the following key transformation:

Etherification: The hydroxyl group (-OH) at the 2-position is converted to an ethoxy group (-OCH2CH3). This is typically achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (like potassium carbonate) and then reacted with an ethylating agent (like iodoethane). prepchem.com

This sequential approach, where functional groups are added or modified one after another, is fundamental to organic synthesis. A similar multi-step logic is used for structural analogues. For instance, the synthesis of Methyl m-nitrobenzoate can be achieved through a three-step sequence starting from acetophenone (B1666503): oxidation to benzoic acid, followed by nitration to m-nitrobenzoic acid, and finally Fischer esterification to yield the target methyl ester. scribd.comtruman.edu

A critical aspect of synthesis design is the evaluation of each step's efficiency, measured by reaction yield and product purity. For the synthesis of this compound from Methyl 5-acetyl-2-hydroxybenzoate, a high yield of 89% has been reported. prepchem.com The purity of the final product was confirmed by its melting point (50°-55° C) and elemental analysis. prepchem.com

After each step, the product is typically purified to remove unreacted starting materials, byproducts, and reagents. Common purification techniques include recrystallization, which was used for an analogue, Methyl m-nitrobenzoate, truman.edu and column chromatography, which was used to isolate the pure this compound. prepchem.com The purity is then assessed using methods like melting point determination, spectroscopy (NMR, IR), or chromatography (HPLC). truman.edugoogle.com

The table below summarizes reaction parameters from a documented synthesis of this compound. prepchem.com

Parameter Details
Starting Material Methyl 5-acetyl-2-hydroxybenzoate
Reagents Iodoethane, Anhydrous potassium carbonate
Solvent 2-Butanone
Reaction Condition Heated under reflux for 3 days
Purification Method Column Chromatography
Product Appearance Colourless crystals
Yield 89%
Melting Point 50°-55° C

The following table outlines a multi-step synthesis for a structural analogue, Methyl 2-methyl-4-acetylbenzoate, highlighting the esterification step. google.com

Step Reaction Reagents Temperature Yield
1Acylation2-Fluorotoluene, Acylating reagent-10-100 °CN/A
2Cyanation4-Fluoro-3-methylacetophenone, Cyanating reagent100-200 °CN/A
3Hydrolysis3-Methyl-4-cyanoacetophenone, Acid20-120 °CN/A
4Esterification 2-Methyl-4-acetylbenzoic acid, Methanol, H2SO4 70-80 °C 99%

Chemical Reactivity and Transformation Pathways of Methyl 5 Acetyl 2 Ethoxybenzoate

Reactivity of the Ester Moiety

The ester group in Methyl 5-acetyl-2-ethoxybenzoate is a key site for nucleophilic acyl substitution reactions.

The hydrolysis of esters under acidic conditions is a reversible reaction that results in the formation of a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This transformation is typically catalyzed by a dilute strong acid, such as hydrochloric or sulfuric acid, and requires heat. chemguide.co.uklibretexts.org The reaction with water alone is generally too slow to be practical. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is often employed. chemguide.co.uklibretexts.org In the case of this compound, acidic hydrolysis cleaves the ester bond to yield 5-acetyl-2-ethoxybenzoic acid and methanol (B129727). The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orglibretexts.org

Table 1: Acid-Catalyzed Hydrolysis of this compound

ReactantReagentCatalystProduct 1Product 2
This compoundWater (excess)Dilute Acid (e.g., HCl, H₂SO₄)5-acetyl-2-ethoxybenzoic acidMethanol

The hydrolysis of esters can also be achieved under basic conditions, a process commonly known as saponification. libretexts.orglibretexts.org This reaction is typically carried out by heating the ester with a dilute aqueous alkali solution, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk Unlike acidic hydrolysis, saponification is an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. masterorganicchemistry.com The reaction goes to completion. libretexts.org The hydrolysis of this compound under basic conditions yields the corresponding carboxylate salt (e.g., sodium 5-acetyl-2-ethoxybenzoate) and methanol. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

Table 2: Base-Promoted Hydrolysis (Saponification) of this compound

ReactantReagentProduct 1Product 2
This compoundAqueous Base (e.g., NaOH)Sodium 5-acetyl-2-ethoxybenzoateMethanol

Esters can be converted to amides through a reaction known as aminolysis. libretexts.org This reaction involves the treatment of the ester with an amine. The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine would result in the formation of the corresponding amide, 5-acetyl-2-ethoxybenzamide, or an N-substituted derivative, respectively. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile.

Table 3: Potential Aminolysis of this compound

ReactantReagentPotential Product
This compoundAmine (e.g., NH₃, RNH₂, R₂NH)5-acetyl-2-ethoxybenzamide (or N-substituted amide)

Reactivity of the Acetyl Carbonyl Group

The acetyl group attached to the benzene (B151609) ring provides another center of reactivity, primarily at the carbonyl carbon and the adjacent alpha-protons.

The acetyl group of this compound can participate in carbonyl condensation reactions. The protons on the methyl group adjacent to the carbonyl (alpha-protons) are acidic due to the electron-withdrawing nature of the carbonyl group. vanderbilt.edu In the presence of a suitable base, an alpha-proton can be removed to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ester, leading to a carbon-carbon bond formation in what is known as an aldol (B89426) condensation. vanderbilt.edu The initial product would be a β-hydroxy ketone, which can subsequently undergo dehydration to form an α,β-unsaturated ketone. vanderbilt.edu

Table 4: Potential Aldol Condensation of this compound

ReactantReagentPotential Intermediate ProductPotential Final Product (after dehydration)
This compound (2 equivalents)Base (e.g., NaOH, LDA)β-hydroxy ketone adductα,β-unsaturated ketone

Ketones can undergo halogenation at the alpha-position under acidic conditions. libretexts.orglibretexts.org The reaction of the acetyl group in this compound with a halogen, such as bromine (Br₂), in an acidic solvent like acetic acid, would lead to the substitution of one of the alpha-protons with a halogen atom. libretexts.org This reaction proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks the electrophilic halogen. libretexts.org For instance, the bromination of the related compound, Methyl 5-acetyl-2-methoxybenzoate, has been reported to yield methyl 5-(2-bromoacetyl)-2-methoxybenzoate. prepchem.com A similar outcome would be expected for the ethoxy analogue.

Table 5: Alpha-Halogenation of this compound

ReactantReagentSolventPotential Product
This compoundBromine (Br₂)Acetic AcidMethyl 5-(2-bromoacetyl)-2-ethoxybenzoate

Reduction and Oxidation Pathways

The presence of both an acetyl and an ester group, along with an electron-rich aromatic ring, allows for a range of reduction and oxidation reactions. The specific pathway followed often depends on the choice of reagents and reaction conditions.

The acetyl group is susceptible to reduction to either a secondary alcohol or a methylene (B1212753) group. Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) would typically reduce the ketone to a secondary alcohol, yielding methyl 2-ethoxy-5-(1-hydroxyethyl)benzoate. More forceful reduction methods, such as the Clemmensen or Wolff-Kishner reduction, would lead to the complete reduction of the carbonyl to a methylene group, affording methyl 5-ethyl-2-ethoxybenzoate.

Oxidation of this compound can be directed at either the acetyl group or the ethoxy group's benzylic position. Strong oxidizing agents like potassium permanganate (B83412) under harsh conditions can lead to the cleavage of the acetyl group to a carboxylic acid, though this can also affect other parts of the molecule. truman.edu Milder, more selective oxidation of the acetyl group's methyl to a carboxylic acid to form a glyoxylic acid derivative can be achieved using reagents like selenium dioxide. google.com The ethoxy group itself is generally stable to oxidation, but under certain conditions, oxidation at the benzylic position of the aromatic ring can occur. researchgate.net

Reaction TypeReagent/ConditionProduct
Ketone Reduction (Alcohol)NaBH₄, MeOHMethyl 2-ethoxy-5-(1-hydroxyethyl)benzoate
Ketone Reduction (Alkane)Zn(Hg), HCl (Clemmensen)Methyl 5-ethyl-2-ethoxybenzoate
Acetyl Group OxidationSeO₂, heatMethyl 2-ethoxy-5-(oxoacetyl)benzoate

Reactivity of the Ethoxy Ether Linkage

The ethoxy group, an ether linkage to the aromatic ring, exhibits characteristic reactivity, primarily involving its cleavage.

The cleavage of the ethoxy group in this compound typically requires strong acidic conditions. Reagents such as hydrogen halides (HBr or HI) are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide ion on the ethyl group results in the formation of methyl 5-acetyl-2-hydroxybenzoate and the corresponding ethyl halide. This reaction is a standard method for de-ethylation of aromatic ethers.

ReagentProductByproduct
HBr (excess)Methyl 5-acetyl-2-hydroxybenzoateEthyl bromide
HI (excess)Methyl 5-acetyl-2-hydroxybenzoateEthyl iodide

Aromatic Ring Functionalization

The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating ethoxy group and deactivated by the electron-withdrawing acetyl and methyl ester groups. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles.

The ethoxy group is an ortho-, para-director, while the acetyl and methyl ester groups are meta-directors. In this case, the powerful activating and ortho-directing effect of the ethoxy group at position 2 will dominate, directing incoming electrophiles primarily to the position ortho to it (position 3) and to a lesser extent, the position para to it (position 5, which is already substituted). The acetyl group at position 5 will direct incoming electrophiles to the positions meta to it (positions 3 and 1, with position 1 being sterically hindered). Therefore, electrophilic substitution is most likely to occur at the 3-position.

Halogenation: Reaction with halogens like bromine or chlorine in the presence of a Lewis acid catalyst would be expected to yield the corresponding 3-halo derivative. For example, bromination with Br₂/FeBr₃ would likely produce methyl 3-bromo-5-acetyl-2-ethoxybenzoate.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid is also expected to occur at the 3-position, yielding methyl 5-acetyl-2-ethoxy-3-nitrobenzoate.

Reaction TypeReagent/ConditionMajor Product
BrominationBr₂, FeBr₃Methyl 3-bromo-5-acetyl-2-ethoxybenzoate
NitrationHNO₃, H₂SO₄Methyl 5-acetyl-2-ethoxy-3-nitrobenzoate

The ethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position (position 3) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org This forms a lithiated intermediate that can then react with various electrophiles to introduce a substituent specifically at the 3-position. This strategy offers a powerful and regioselective method for functionalizing the aromatic ring, overcoming the mixed directing effects in electrophilic aromatic substitution. For instance, quenching the lithiated species with an aldehyde would introduce a hydroxymethyl group at the 3-position.

StepReagentIntermediate/Product
1. Metalationn-BuLi, THF, -78 °C3-Lithio-methyl 5-acetyl-2-ethoxybenzoate
2. Electrophilic QuenchR-CHOMethyl 5-acetyl-2-ethoxy-3-(hydroxyalkyl)benzoate

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the ketone, the ester, the ether linkage, and the aromatic ring—necessitates careful consideration of chemo- and regioselectivity in synthetic transformations.

Chemoselectivity: When performing a reduction, a mild reagent like sodium borohydride will selectively reduce the ketone over the ester. Conversely, a reagent like lithium aluminum hydride would likely reduce both the ketone and the ester. In electrophilic reactions, the aromatic ring is generally more susceptible to attack than the acetyl or ester carbonyls.

Regioselectivity: As discussed, the regioselectivity of electrophilic aromatic substitution is primarily governed by the directing effect of the ethoxy group, favoring substitution at the 3-position. Directed ortho metalation provides a highly regioselective alternative for functionalizing this same position. The outcome of many reactions is a balance between electronic effects, steric hindrance, and the specific nature of the reagents and reaction conditions employed. nih.gov

Mechanistic Investigations and Theoretical Studies of Reactions Involving Methyl 5 Acetyl 2 Ethoxybenzoate

Elucidation of Reaction Mechanisms in Synthetic Processes

The elucidation of reaction mechanisms is key to optimizing synthetic routes and controlling product outcomes. For Methyl 5-acetyl-2-ethoxybenzoate, this involves examining the detailed electronic and steric effects that govern its reactivity.

Detailed Mechanistic Pathways for Alkylation

Alkylation reactions are a cornerstone of organic synthesis, and for ketones like this compound, α-alkylation is a common transformation. The process typically proceeds via a hydrogen autotransfer mechanism, particularly when using alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.net This "borrowing hydrogen" strategy involves the temporary oxidation of the alcohol to an aldehyde, followed by an aldol (B89426) condensation with the ketone and subsequent reduction of the resulting enone.

The α-alkylation of ketones with primary alcohols, for instance, can be efficiently catalyzed by transition metal complexes, such as those of manganese or iron. researchgate.net The general mechanism involves:

Dehydrogenation: The catalyst facilitates the removal of hydrogen from the primary alcohol to form an aldehyde.

Enolate Formation: In the presence of a base, the ketone (this compound) is deprotonated at the α-carbon of the acetyl group to form an enolate.

Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the in situ-generated aldehyde.

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone.

Hydrogenation: The catalyst, which had accepted the hydrogen from the alcohol, then transfers it back to the α,β-unsaturated system, resulting in the alkylated ketone product.

Substituents on the aromatic ring can significantly influence the reactivity of the ketone. Electron-donating groups, like the ethoxy group in this compound, increase the electron density on the aromatic ring and can affect the acidity of the α-protons.

A variety of alcohols, including benzylic alcohols with both electron-donating and electron-withdrawing substituents, have been shown to be effective in the α-alkylation of substituted acetophenones, leading to high yields of the corresponding ketone products. researchgate.net

Kinetic Studies of Ester Hydrolysis and Formation

The hydrolysis of esters, such as the methyl ester group in this compound, can be catalyzed by either acid or base. libretexts.org Kinetic studies of these reactions provide valuable information about the reaction mechanism and the factors that influence the reaction rate.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of methyl benzoates in an alkaline solution, such as aqueous potassium hydroxide (B78521), is typically a second-order reaction. psu.eduresearchgate.net The rate of reaction is dependent on the concentration of both the ester and the hydroxide ion. The generally accepted mechanism involves the nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group.

The reaction rate is sensitive to the nature and position of substituents on the benzene (B151609) ring. libretexts.org Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. libretexts.org For this compound, the acetyl group (electron-withdrawing) at the meta position and the ethoxy group (electron-donating) at the ortho position to the ester will have opposing effects on the reaction rate.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. The reaction is typically first-order with respect to the ester and the acid catalyst. egyankosh.ac.in

Kinetic data for the hydrolysis of substituted benzoates can be analyzed using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. researchgate.netwikipedia.org

Reaction Typical Conditions General Rate Law Influencing Factors
α-AlkylationAlcohol, Metal Catalyst, BaseRate = k[Ketone][Alcohol][Catalyst]Nature of catalyst, solvent, temperature
Basic Ester HydrolysisAqueous Base (e.g., KOH)Rate = k[Ester][OH⁻]Substituent effects, temperature
Acidic Ester HydrolysisAqueous Acid (e.g., HCl)Rate = k[Ester][H⁺]Water concentration, temperature

Computational Chemistry for Reaction Energetics and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, energetics, and the structures of transient species like transition states.

Density Functional Theory (DFT) Calculations on Reaction Pathways

DFT calculations can be employed to model the reaction pathways of various transformations involving this compound. mdpi.comresearchgate.netresearchgate.net For instance, in an alkylation reaction, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction profile.

For complex reactions, such as the NHC-catalyzed cycloaddition between ketenes and aldehydes, DFT has been used to elucidate the multi-step mechanism and identify the rate- and stereoselectivity-determining steps. rsc.org Similarly, for reactions of this compound, DFT could predict the most favorable reaction pathways and explain observed selectivities.

DFT calculations are also valuable in understanding the role of catalysts. For example, in a gold-catalyzed benzylation reaction, DFT was used to explore the feasibility of an SN2-type reaction pathway. researchgate.net

Energy Profile Analysis of Intramolecular Cyclization (Analogous Systems)

In a hypothetical intramolecular cyclization of a derivative of this compound, for example, the enolate of the acetyl group could act as a nucleophile to attack another electrophilic site within the same molecule. DFT calculations can be used to map the potential energy surface for such a cyclization. researchgate.net This would involve locating the transition state structure and calculating its energy relative to the ground state of the reactant. The feasibility of the cyclization would depend on the height of this energy barrier.

Studies on the intramolecular cyclization of α-iodo esters and ketones have shown that the regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) can be predicted and understood through mechanistic considerations, which can be further supported by computational analysis. acs.org

Computational Method Application to this compound Insights Gained
DFTModeling alkylation reaction pathwaysActivation energies, transition state geometries
DFTSimulating ester hydrolysisReaction energy profiles, role of catalysts
DFTAnalysis of potential intramolecular cyclizationsFeasibility of ring formation, predicting regioselectivity

Understanding Structure-Reactivity Relationships

The reactivity of an aromatic compound is intimately linked to the nature and position of its substituents. numberanalytics.commsu.edu For this compound, the interplay between the electron-withdrawing acetyl group and the electron-donating ethoxy group, along with the methyl ester, dictates its chemical behavior.

The Hammett equation provides a quantitative framework for understanding these relationships in meta- and para-substituted benzene derivatives. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. wikipedia.org

Acetyl Group (meta to the ester): As an electron-withdrawing group, it will have a positive σ value, indicating that it will increase the rate of reactions that are favored by a decrease in electron density at the reaction center (e.g., nucleophilic attack on the ring).

Ethoxy Group (ortho to the ester): As an electron-donating group, it will have a negative σ value. However, the Hammett equation is less reliable for ortho substituents due to steric effects and direct field effects. libretexts.org The ethoxy group will activate the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.

Derivatization Strategies and Synthesis of Analogues of Methyl 5 Acetyl 2 Ethoxybenzoate

Modifications at the Ester Group to Yield Various Alkyl Esters

The methyl ester functionality in methyl 5-acetyl-2-ethoxybenzoate can be readily converted to other alkyl esters through transesterification. This acid- or base-catalyzed reaction involves treating the methyl ester with a different alcohol, typically in large excess, to shift the equilibrium towards the desired product. Catalysts such as scandium(III) triflate and potassium hydrogen phosphate (B84403) have been shown to be effective for transesterification reactions. organic-chemistry.org For instance, the synthesis of ethyl 5-acetyl-2-ethoxybenzoate can be achieved by reacting the methyl ester with ethanol (B145695) in the presence of a suitable catalyst. This method is versatile and allows for the preparation of a variety of straight-chain, branched, or functionalized alkyl esters, thereby altering the lipophilicity and steric bulk of this portion of the molecule.

A general representation of the transesterification of this compound is shown below:

Transesterification Reaction

Table 1: Examples of Alkyl Ester Analogues

Alkyl Group (R)Resulting Compound NamePotential Synthesis Method
EthylEthyl 5-acetyl-2-ethoxybenzoateTransesterification with ethanol
PropylPropyl 5-acetyl-2-ethoxybenzoateTransesterification with propanol
IsopropylIsopropyl 5-acetyl-2-ethoxybenzoateTransesterification with isopropanol

Chemical Transformations of the Acetyl Moiety

The acetyl group is a key functional handle for introducing structural diversity. Its carbonyl and methyl components are both amenable to a variety of chemical transformations.

A significant derivatization strategy involves the introduction of a substituent on the acetyl methyl group, most notably through bromination to yield a bromoacetyl derivative. For example, methyl 5-(2-bromoacetyl)-2-ethoxybenzoate can be synthesized via the bromination of this compound. This reaction is typically carried out using a brominating agent like bromine in a suitable solvent. A related compound, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, is prepared by reacting the corresponding ketone with bromine in chloroform. prepchem.com The resulting α-haloketone is a versatile intermediate, as the bromine atom can be readily displaced by various nucleophiles to introduce a wide array of functional groups.

The synthesis of methyl 5-(2-bromoacetyl)-2-propoxybenzoate has also been reported, starting from methyl 5-acetyl-2-hydroxybenzoate. nih.gov This highlights a common synthetic route where the acetyl group is first introduced, followed by modification.

The acetyl group in acetophenone (B1666503) derivatives can undergo a range of chemical reactions to create more complex analogues. ichem.md These transformations include:

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This introduces a chiral center into the molecule. Asymmetric reduction can lead to the formation of specific enantiomers. ichem.md

Condensation Reactions: The methyl group of the acetyl moiety is weakly acidic and can be deprotonated by a strong base to form an enolate. This enolate can then participate in aldol (B89426) condensation reactions with various aldehydes to form α,β-unsaturated ketones, also known as chalcones. ichem.md

Oxidative Cleavage: The carbon-carbon single bond of the methyl ketone can be cleaved under oxidative conditions. For instance, treatment with acetyl nitrate (B79036) can convert aromatic methyl ketones into various carboxylic acid derivatives. nsf.gov

Alterations of the Ethoxy Group (e.g., to Methoxy (B1213986), Benzyloxy)

The ethoxy group at the 2-position of the benzene (B151609) ring can be varied by employing different alkylating agents during the synthesis from the corresponding 2-hydroxy precursor, methyl 5-acetyl-2-hydroxybenzoate. prepchem.compharmaffiliates.comsimsonpharma.comcymitquimica.comcionpharma.com

For instance, the synthesis of this compound itself involves the ethoxylation of methyl 5-acetyl-2-hydroxybenzoate with iodoethane (B44018) in the presence of a base like potassium carbonate. prepchem.com By substituting iodoethane with other alkyl halides or sulfates, a range of alkoxy analogues can be prepared.

Methoxy Analogue: The use of a methylating agent, such as dimethyl sulfate (B86663) or iodomethane, would yield methyl 5-acetyl-2-methoxybenzoate . researchgate.net

Benzyloxy Analogue: Alkylation with benzyl (B1604629) chloride in the presence of a base and a catalyst in a polar solvent results in the formation of methyl 5-acetyl-2-(benzyloxy)benzoate . google.combldpharm.com

Table 2: Synthesis of Alkoxy Analogues from Methyl 5-acetyl-2-hydroxybenzoate

Alkylating AgentResulting Analogue
IodoethaneThis compound prepchem.com
Iodomethane/Dimethyl sulfateMethyl 5-acetyl-2-methoxybenzoate researchgate.net
Benzyl chlorideMethyl 5-acetyl-2-(benzyloxy)benzoate google.combldpharm.com

Aromatic Ring Substitutions for Designing Diverse Analogues

The introduction of additional functional groups onto the aromatic ring of this compound is a powerful strategy for creating diverse analogues. The position of the new substituent is dictated by the directing effects of the existing ethoxy and acetyl groups.

The ethoxy group (-OEt) is an ortho-, para-directing activator due to its ability to donate electron density to the ring through resonance. Conversely, the acetyl group (-COCH₃) is a meta-directing deactivator, withdrawing electron density from the ring. In electrophilic aromatic substitution reactions, the powerful activating effect of the ethoxy group will generally direct incoming electrophiles to the positions ortho and para to it (positions 3 and 6). The position para to the ethoxy group (position 5) is already occupied by the acetyl group. Therefore, substitution is most likely to occur at the positions ortho to the ethoxy group.

Nitration: Aromatic nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the ring. masterorganicchemistry.com Given the directing effects of the existing substituents, the nitro group would preferentially be introduced at the 3-position. The development of greener nitration methods using dilute aqueous nitric acid is also an area of active research. nih.govfrontiersin.org

Halogenation: Electrophilic halogenation, using reagents like Br₂ with a Lewis acid catalyst, would introduce a halogen atom (e.g., bromine) onto the aromatic ring, again likely at the 3-position.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com The regioselectivity would follow the same principles, favoring substitution at the 3-position. A notable feature of sulfonation is its reversibility, which can be exploited in synthetic strategies. masterorganicchemistry.com

The interplay of the electronic effects of the existing substituents is crucial for predicting and achieving the regioselective synthesis of new analogues with tailored properties. libretexts.org

Synthesis of Halogenated Benzoate (B1203000) Derivatives

Halogenation of the benzene ring of this compound is a key strategy for creating analogues with altered electronic and lipophilic properties. This is typically achieved through electrophilic aromatic substitution, where a halogen atom (Cl, Br, or I) is introduced onto the ring. The position of halogenation is directed by the existing substituents: the ethoxy group (-OEt) is an activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director.

Given the positions of the current functional groups (ethoxy at C-2 and acetyl at C-5), the incoming electrophile is directed to the positions that are activated by the potent ethoxy group. The position para to the ethoxy group (C-5) is already occupied by the acetyl group. The positions ortho to the ethoxy group are C-1 and C-3. Since C-1 is substituted with the methyl ester, the most likely position for halogenation is C-3. This position is also conveniently meta to the deactivating acetyl group.

A general method for such a transformation involves reacting this compound with a halogenating agent in the presence of a suitable solvent. patsnap.com For instance, bromination can be carried out using bromine in a solvent like dichloromethane (B109758) or acetic acid. patsnap.com

Table 1: Synthesis of Halogenated this compound

Reactant Reagent Product Conditions
This compound Bromine (Br₂) Methyl 3-bromo-5-acetyl-2-ethoxybenzoate Dichloromethane, 10-15°C patsnap.com

Construction of Complex Molecular Architectures from the Benzoate Scaffold

The fundamental structure of this compound serves as a versatile starting point for synthesizing more complex molecules, including various fused ring systems and heterocyclic structures.

Phthalide (B148349) Derivatives from Aromatic Esters

Phthalides, or isobenzofuran-1(3H)-ones, are bicyclic lactones with a range of biological activities. nih.gov Synthesizing a phthalide from this compound would require a cyclization reaction that forms a five-membered lactone ring fused to the existing benzene ring. A plausible synthetic route could involve the initial transformation of one of the existing functional groups to initiate the ring closure.

One hypothetical strategy involves the reduction of the C-5 acetyl group to an ethyl group, followed by selective benzylic oxidation to form a carboxylic acid. The resulting dicarboxylic acid monoester could then undergo reduction and subsequent lactonization. A more direct approach, based on general methodologies for phthalide synthesis, would be to first hydrolyze the methyl ester at C-1 to a carboxylic acid. organic-chemistry.org The resulting 5-acetyl-2-ethoxybenzoic acid could then be subjected to conditions that facilitate intramolecular cyclization, possibly after modification of the acetyl group. For example, reduction of the acetyl ketone to a secondary alcohol, followed by an intramolecular reaction with the carboxylic acid group (or its activated form), would lead to the formation of the phthalide ring.

Table 2: Proposed Synthesis of a Phthalide Derivative

Starting Material Step 1 Intermediate Step 2 Final Product

Heterocyclic Systems Derived from Benzoate Precursors

The acetyl group at the C-5 position is a key functional handle for constructing a variety of heterocyclic systems through condensation reactions. This ketone functionality can react with binucleophilic reagents to form five- or six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would lead to the formation of a pyrazole (B372694) ring fused or attached to the benzoate core. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration.

Isoxazoles: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime, which can then cyclize to form an isoxazole (B147169) ring.

Pyrimidines: Reaction with urea (B33335) or thiourea (B124793) in the presence of a base can be used to construct a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to a pyrimidine. A more common route is the condensation with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amidine.

These reactions significantly expand the molecular diversity achievable from the simple benzoate precursor, opening avenues to compounds with novel properties.

Table 3: Synthesis of Heterocycles from this compound

Heterocycle Type Reagent(s) Resulting Structure
Pyrazole Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) Methyl 2-ethoxy-5-(5-methyl-1H-pyrazol-3-yl)benzoate
Isoxazole Hydroxylamine hydrochloride (NH₂OH·HCl) Methyl 2-ethoxy-5-(5-methylisoxazol-3-yl)benzoate

Glyoxylamide and Related Derivatives

Glyoxylamides are compounds containing the R-CO-CO-NH-R' functional group and are of interest as potential peptidomimetics. nih.gov The synthesis of a glyoxylamide derivative from this compound would necessitate the oxidation of the acetyl group to a glyoxylyl group (-COCHO).

A potential synthetic pathway involves the oxidation of the acetyl methyl group using an oxidizing agent like selenium dioxide (SeO₂). This reaction would convert the acetyl group into a 1,2-dicarbonyl intermediate (a phenylglyoxal (B86788) derivative). This intermediate can then undergo a reaction with an amine (R-NH₂) to form a glyoxylamide. The reaction typically proceeds via the more reactive aldehyde of the glyoxal (B1671930) moiety. Subsequent amidation of the ester at C-1 could also be performed to create more complex structures.

Table 4: Proposed Synthesis of a Glyoxylamide Derivative

Starting Material Step 1: Oxidation Intermediate Step 2: Amidation Final Product

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Intermediate in Multi-Step Organic Synthesis

Methyl 5-acetyl-2-ethoxybenzoate serves as a crucial intermediate in the synthesis of more complex molecules. Its functional groups offer multiple reaction sites for elaboration. For instance, the acetyl group can undergo reactions such as reduction, oxidation, or can act as a handle for carbon-carbon bond formation. The ethoxy group, being an ether linkage, is generally stable but can be cleaved under specific conditions if required. The methyl ester provides a site for saponification to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups like amides or other esters.

A common synthetic route to this compound involves the ethoxylation of methyl 5-acetyl-2-hydroxybenzoate. prepchem.com This is typically achieved by reacting methyl 5-acetyl-2-hydroxybenzoate (also known as methyl 5-acetylsalicylate) with an ethylating agent like iodoethane (B44018) in the presence of a base such as potassium carbonate. prepchem.com

Scaffold for Target-Oriented Synthesis of Complex Molecules

The structural framework of this compound is an ideal starting point for the target-oriented synthesis of complex molecules. By strategically modifying its functional groups, chemists can build intricate molecular architectures. The benzene (B151609) ring provides a rigid core, while the substituents offer opportunities for diversification. This approach is particularly valuable in the synthesis of natural products and their analogues, where a pre-functionalized aromatic ring can significantly streamline the synthetic sequence.

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound and its derivatives is also being explored in the context of developing new synthetic methods. For example, the presence of both an electron-donating ethoxy group and an electron-withdrawing acetyl group on the aromatic ring can influence its reactivity in various transformations, such as electrophilic aromatic substitution or cross-coupling reactions. Studying the behavior of this molecule can lead to the discovery of new catalytic systems or reaction conditions with enhanced selectivity and efficiency.

Application in Ligand Design for Catalytic Reactions

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. The structural features of this compound make it an interesting candidate for modification into a ligand. The oxygen atoms of the ethoxy, acetyl, and ester groups can potentially coordinate with metal centers. By incorporating additional coordinating atoms or chiral elements, it is possible to design novel ligands for a variety of catalytic reactions, including asymmetric synthesis.

Preparative Separation and Purification Techniques in Research Scale-Up (e.g., HPLC)

As with any synthetic compound intended for further use, purity is paramount. For research and industrial scale-up, efficient purification methods are essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of this compound and its analogues. vulcanchem.comsielc.com Reverse-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, has been shown to be effective in achieving high purity. vulcanchem.comsielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate the compound from reaction mixtures and impurities. sielc.comsielc.com

Technique Details Reference
HPLCReverse-phase with C18 column, acetonitrile/water/phosphoric acid mobile phase vulcanchem.com
Column ChromatographySilica gel with a methanol (B129727) in dichloromethane (B109758) gradient prepchem.com

Development of Agrochemical Derivatives with Potential Bioactivities

The search for new and effective agrochemicals is a continuous effort. The core structure of this compound can be used as a template for the synthesis of new derivatives with potential herbicidal, fungicidal, or insecticidal properties. ontosight.ai By introducing different functional groups and modifying the existing ones, researchers can create a library of compounds to be screened for biological activity. The related compound, methyl benzoate (B1203000), has been studied as a botanical insecticide, suggesting that derivatives of benzoic acid esters could have applications in agriculture. researchgate.net

Precursor in Medicinal Chemistry Lead Generation for Structural Modification

In medicinal chemistry, the identification of lead compounds is the first step in the drug discovery process. This compound serves as a valuable precursor for generating lead compounds. vulcanchem.com Its structure can be systematically modified to explore the structure-activity relationship (SAR) of a particular biological target. The ethoxy group, for example, can enhance binding affinity to target receptors compared to its methoxy (B1213986) counterpart. vulcanchem.com The acetyl group can be modified to improve metabolic stability. vulcanchem.com This compound and its derivatives can be used to synthesize a diverse range of molecules for screening in various disease models. For example, derivatives of similar structures have been investigated for their anti-inflammatory properties.

Future Research Directions and Academic Perspectives for Methyl 5 Acetyl 2 Ethoxybenzoate

Exploration of Green Chemistry Approaches in its Synthesis

The traditional synthesis of Methyl 5-acetyl-2-ethoxybenzoate involves the etherification of methyl 5-acetyl-2-hydroxybenzoate (methyl 5-acetylsalicylate) using reagents like iodoethane (B44018) in the presence of a base such as potassium carbonate, often requiring prolonged heating. prepchem.com While effective, this method presents opportunities for the application of green chemistry principles to enhance its environmental sustainability.

Future research should focus on developing more eco-friendly synthetic routes. numberanalytics.com Key areas for exploration include:

Use of Greener Alkylating Agents: Replacing hazardous alkyl halides like iodoethane with more benign alternatives such as diethyl sulfate (B86663) or diethyl carbonate could significantly reduce the toxicity and environmental impact of the synthesis.

Solvent-Free or Green Solvent Conditions: Investigating the feasibility of the reaction under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids would minimize volatile organic compound (VOC) emissions. tandfonline.com Phase-transfer catalysts like PEG400 have been successfully used for the etherification of phenols under solvent-free conditions and could be adapted for this synthesis. tandfonline.com

Heterogeneous Catalysis: The replacement of homogeneous bases and acid catalysts with recyclable solid catalysts is a cornerstone of green chemistry. mdpi.com Research into solid acid catalysts, such as Amberlyst-15, or base catalysts for the esterification and etherification steps could simplify product purification, reduce corrosive waste, and allow for catalyst reuse. mdpi.comjetir.org For instance, zeolites have been shown to be effective, eco-friendly, and regenerable catalysts for nitration reactions of related compounds. researchgate.net

Alternative Energy Sources: The use of microwave or ultrasound irradiation as alternative energy sources could lead to shorter reaction times, reduced energy consumption, and potentially higher yields compared to conventional heating methods. jetir.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

ParameterTraditional Synthesis prepchem.comPotential Green Approaches
Alkylating AgentIodoethaneDiethyl carbonate, Diethyl sulfate
CatalystPotassium Carbonate (Homogeneous)Solid acids (e.g., Amberlyst-15, Zeolites), Solid bases mdpi.comjetir.orgresearchgate.net
Solvent2-Butanone (VOC)Solvent-free, Ionic liquids, Supercritical fluids tandfonline.com
Energy SourceConventional Reflux HeatingMicrowave, Ultrasound jetir.org
Work-upLiquid-liquid extraction, ChromatographySimple filtration to recover catalyst mdpi.com

Development of Highly Selective and Efficient Catalytic Transformations

The three distinct functional groups of this compound offer multiple sites for chemical modification. A significant future challenge lies in developing catalysts that can selectively target one functional group while leaving the others intact.

Prospective research in this area includes:

Chemoselective Catalysis: Designing catalysts that can, for example, selectively reduce the acetyl group's ketone without affecting the ester, or selectively hydrolyze the ester without cleaving the ether bond. This would open up pathways to a wide range of new derivatives.

C-H Activation: Modern catalytic methods focusing on C-H bond activation could be employed to introduce new functional groups onto the aromatic ring directly. labmanager.com This avoids the need for pre-functionalized starting materials and is a more atom-economical approach.

Cross-Coupling Reactions: The development of catalytic systems, potentially using palladium, copper, or nickel, for cross-coupling reactions at various positions on the benzoate (B1203000) ring would enable the construction of more complex molecules. mdpi.com For instance, methods for the direct dehydroesterification between alkylarenes and carboxylic acids using palladium nanoparticles are being developed and represent a step-efficient strategy. acs.org

Advanced Characterization of Intermediates in Complex Reaction Pathways

Many organic reactions proceed through a series of short-lived, highly reactive intermediates that are not easily isolated. wiley.comfiveable.melumenlearning.com Understanding the structure and behavior of these transient species is fundamental to optimizing reaction conditions and controlling product outcomes. wiley.comnumberanalytics.com

Future research should employ advanced analytical techniques to probe the reaction mechanisms involved in the synthesis and transformation of this compound. This could involve:

Time-Resolved Spectroscopy: Techniques such as time-resolved infrared (TRIR) or transient absorption spectroscopy can be used to observe and characterize intermediates on extremely short timescales (microseconds). numberanalytics.comosti.gov This would provide direct evidence for proposed reaction pathways.

In Situ NMR and Mass Spectrometry: The use of in situ Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), particularly with gentle ionization techniques like electrospray ionization (ESI), can help detect and structurally elucidate intermediates present in the reaction mixture in real-time. numberanalytics.comnih.gov

Low-Temperature Studies: By performing reactions at very low temperatures, it may be possible to trap and stabilize reactive intermediates, allowing for their characterization by methods like low-temperature absorbance spectroscopy or cryo-spray mass spectrometry. nih.govresearchgate.net

Chemical Trapping: Designing experiments where a "trapping" agent is added to the reaction to intercept and form a stable, characterizable adduct with a fleeting intermediate can provide indirect but strong evidence for its existence. lumenlearning.com

Rational Design of New Molecular Architectures Based on the Benzoate Core

The benzoate scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. unife.it The specific substitution pattern of this compound makes it an attractive starting point for the rational design of novel molecules with potential applications in pharmaceuticals and materials science. numberanalytics.commdpi.com

Future research directions could include:

Structure-Based Drug Design: Using the benzoate core as a scaffold, new derivatives can be designed to target specific biological macromolecules, such as enzymes or receptors. tandfonline.comnih.govresearchgate.net For example, 2,5-substituted benzoic acids have been successfully designed as potent and selective inhibitors of anti-apoptotic proteins implicated in cancer. nih.govacs.orgnyu.edu The design process involves modifying the substituents on the ring to optimize interactions, such as hydrogen bonding and hydrophobic interactions, with the target's active site. tandfonline.comnih.gov

Fragment-Based Discovery: The molecule itself or fragments derived from it can be used in fragment-based screening to identify new lead compounds for drug discovery.

Development of Bioactive Conjugates: The functional groups can serve as handles to attach the benzoate moiety to other pharmacophores or biomolecules, creating hybrid molecules with novel or enhanced biological activities.

Materials Science Applications: The rigid aromatic core combined with flexible side chains suggests potential applications in materials science, for instance, as a building block for liquid crystals or polymers with specific optical or electronic properties. numberanalytics.com

Table 2: Examples of Rational Design Based on Benzoic Acid Scaffolds

Scaffold TypeTarget/ApplicationDesign StrategyReference
2,5-Substituted Benzoic AcidsAnti-apoptotic Proteins (Mcl-1/Bfl-1)Structure-based design to mimic protein-protein interactions; carboxylate forms a key hydrogen bond. nih.govacs.org
Serinol-Based Benzoic Acid EstersHuman Adenovirus (HAdV) InhibitorsCreation of new scaffolds for antiviral activity, targeting viral DNA replication. nih.gov
2-(benzylsulfinyl)benzoic acidCarbonic Anhydrase (hCA) InhibitorsExploration of chemical space around a novel scaffold to establish structure-activity relationships (SARs). tandfonline.com
Metronidazole BenzoateNew Pharmaceutical Solid FormsUsing supramolecular synthons to control crystalline structure and optimize physicochemical properties. nih.gov

Computational Design for Predicting Novel Reactivity and Applications

Computational chemistry provides powerful tools to predict the properties, reactivity, and biological activity of molecules before they are ever synthesized, saving significant time and resources. researchgate.netbenthamscience.comnih.gov Applying these methods to this compound and its potential derivatives is a crucial avenue for future research.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). benthamscience.comcosmosscholars.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's kinetic stability and reactivity. scholaris.ca DFT can also be used to calculate various reactivity descriptors that explain global and local reactivity. ufms.br

Molecular Docking: In silico molecular docking simulations can predict how newly designed molecules based on the benzoate scaffold might bind to the active site of a biological target. asianpubs.orgresearchgate.net This allows for the pre-screening of large virtual libraries of compounds to identify those with the highest predicted binding affinity, prioritizing them for synthesis. researchgate.netcosmosscholars.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of derivatives and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. wikipedia.org

Molecular Dynamics (MD) Simulations: MD simulations can validate the stability of ligand-protein complexes predicted by molecular docking and provide insights into the dynamic behavior of the molecule within a biological environment. cosmosscholars.comresearchgate.net

Table 3: Application of Computational Methods in Molecular Design

Computational MethodPredicted Properties/ApplicationsRelevance to Research
Density Functional Theory (DFT)Molecular geometry, vibrational frequencies, HOMO/LUMO energies, reactivity descriptors, stability. benthamscience.comcosmosscholars.comresearchgate.netPredicts chemical reactivity and guides the synthesis of stable, active compounds.
Molecular DockingBinding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). researchgate.netufms.brasianpubs.orgIdentifies potential drug candidates by screening virtual libraries against specific diseases.
Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity based on chemical structure. wikipedia.orgOptimizes lead compounds by correlating structural modifications with activity.
Molecular Dynamics (MD) SimulationsStability of ligand-protein complexes, conformational changes over time. cosmosscholars.comresearchgate.netValidates docking results and provides a more dynamic picture of molecular interactions.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-acetyl-2-ethoxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification and functional group modifications. For example, refluxing 5-acetyl-2-hydroxybenzoic acid with methanol under acid catalysis forms the methyl ester intermediate. Subsequent ethoxylation at the 2-position can be achieved using ethyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Yield optimization requires controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of ethylating agents. Purity is confirmed via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to avoid skin contact. Store in airtight containers under dry, inert conditions (e.g., desiccators with silica gel). Avoid exposure to moisture, direct sunlight, or temperatures >25°C to prevent hydrolysis or decomposition. Always work in a fume hood with proper ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • FTIR : Identify ester C=O (1720–1740 cm⁻¹), acetyl C=O (1680–1700 cm⁻¹), and ethoxy C-O (1240–1270 cm⁻¹) stretches .
  • NMR : ¹H NMR should show methoxy protons (δ 3.8–4.0 ppm), ethoxy methyl (δ 1.3–1.5 ppm), and acetyl methyl (δ 2.5–2.7 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of acetylation and ethoxylation in the synthesis of this compound?

  • Methodological Answer : Regioselectivity is controlled by protecting/deprotecting strategies. For example, acetylation at the 5-position can be achieved using acetic anhydride with H₂SO₄ catalysis, followed by selective ethoxylation at the 2-position via nucleophilic aromatic substitution. Computational modeling (DFT) helps predict reactive sites, while LC-MS monitors intermediate stability .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Re-examine sample purity (HPLC ≥98%) to rule out impurities affecting spectral peaks .
  • Validate computational models (e.g., DFT) by comparing multiple software packages (Gaussian, ORCA) and basis sets.
  • Cross-validate experimental data using complementary techniques (e.g., X-ray crystallography for structural confirmation) .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate ester derivatives.
  • Recrystallization : Dissolve in warm ethanol and cool to −20°C for crystal formation.
  • SPE (Solid-Phase Extraction) : C18 cartridges remove polar byproducts .

Q. How should researchers design biological activity assays for this compound based on structural analogs?

  • Methodological Answer : Design assays targeting acetylcholinesterase inhibition (common in benzoate derivatives) or anti-inflammatory activity. Use in vitro models (e.g., RAW 264.7 macrophages for cytokine profiling) with dose-response curves (1–100 µM). Include positive controls (e.g., aspirin) and validate via LC-MS/MS to monitor metabolite stability .

Q. What methodologies are appropriate for investigating the compound's stability under various pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 72 hours. Monitor degradation via UPLC-UV at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >150°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-acetyl-2-ethoxybenzoate
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Methyl 5-acetyl-2-ethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.